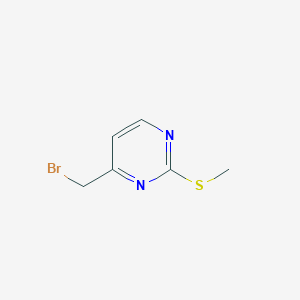

4-Bromomethyl-2-methylthiopyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(bromomethyl)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BrN2S/c1-10-6-8-3-2-5(4-7)9-6/h2-3H,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXTUWGQPKLTQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC=CC(=N1)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70363856 | |

| Record name | 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

135645-63-5 | |

| Record name | 4-BROMOMETHYL-2-METHYLTHIOPYRIMIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70363856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Transformations of 4 Bromomethyl 2 Methylthiopyrimidine

Reactivity Profiles of the 4-Bromomethyl Substituent (C–Br Bond)

The 4-bromomethyl-2-methylthiopyrimidine molecule possesses two primary sites of reactivity: the bromomethyl group at the C4 position and the methylthio group at the C2 position. The C–Br bond in the bromomethyl substituent is particularly susceptible to a variety of chemical transformations due to the lability of the bromine atom, which is an excellent leaving group. This reactivity is central to the utility of this compound as a versatile intermediate in organic synthesis.

The primary mode of reactivity for the 4-bromomethyl group is nucleophilic substitution, where the bromine atom is displaced by a wide range of nucleophiles. This reaction proceeds readily due to the polarization of the C–Br bond and the stability of the departing bromide anion. The pyrimidine (B1678525) ring itself can influence the reactivity of the benzylic-like bromide.

A key example of this reactivity is its use as a starting material in the synthesis of Palbociclib, a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6). smolecule.com In this synthesis, the bromine atom is displaced by an amine nucleophile, specifically cyclopentylamine, to form a new C–N bond. smolecule.com This reaction highlights the compound's role as a crucial building block for complex pharmaceutical agents.

The scope of nucleophiles is broad, and by analogy with similarly structured halopyrimidines, it can react with various nucleophiles to create diverse derivatives. While ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate is a different molecule, its reactions provide a strong indication of the types of nucleophiles that are effective, such as amines (dimethylamine), alkoxides (sodium phenoxide), and thiolates (sodium thiophenoxide). masterorganicchemistry.com

| Nucleophile | Product Type | Significance |

|---|---|---|

| Amines (e.g., Cyclopentylamine) | Substituted Amines | Formation of C–N bonds; key step in the synthesis of bioactive molecules like Palbociclib. smolecule.com |

| Alkoxides (e.g., Sodium Phenoxide) | Ethers | Formation of C–O bonds. |

| Thiolates (e.g., Sodium Thiophenoxide) | Thioethers | Formation of C–S bonds. |

Resulting directly from its reactivity in nucleophilic substitution reactions, this compound serves as a potent alkylating agent. In these reactions, the compound delivers a 2-(methylthio)pyrimidin-4-ylmethyl group to the nucleophile. This capability is fundamental to its role as a building block in the construction of more complex molecular architectures.

The alkylation process involves the formation of a new carbon-heteroatom or carbon-carbon bond at the expense of the C–Br bond. The efficiency of this compound as an alkylating agent is attributed to the good leaving group ability of bromide. This allows the reactions to often proceed under relatively mild conditions, which is advantageous when working with sensitive or complex substrates.

While the C(sp³)–Br bond of the bromomethyl group is primarily reactive towards nucleophilic substitution, the pyrimidine ring itself can be functionalized via cross-coupling, often after modification. However, literature describing direct cross-coupling at the bromomethyl position is less common than for aryl or vinyl halides. More typically, a related compound, 4-bromo-2-(methylthio)pyrimidine, where the bromine is directly attached to the pyrimidine ring (an C(sp²)–Br bond), readily participates in transition metal-catalyzed cross-coupling reactions. smolecule.com

These reactions are cornerstones of modern organic synthesis, enabling the formation of C–C, C–N, and C–O bonds with high efficiency and selectivity. Palladium-catalyzed reactions such as the Suzuki-Miyaura (coupling with boronic acids) and Heck (coupling with alkenes) reactions are particularly prominent. smolecule.commdpi.com The synthesis of Palbociclib, for instance, involves a Heck reaction as part of a one-pot, two-step sequence. smolecule.com

The general catalytic cycle for these palladium-catalyzed reactions involves three key steps:

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halogen bond.

Transmetalation (for Suzuki-type couplings) or Carbopalladation (for Heck-type couplings): The second coupling partner is introduced to the palladium center.

Reductive Elimination : The coupled product is released, and the Pd(0) catalyst is regenerated. byjus.com

The development of sophisticated ligands and precatalysts has greatly expanded the scope of these reactions, allowing for the coupling of even challenging substrates under mild conditions. mdpi.commdpi.comnih.gov

| Reaction Name | Coupling Partner | Bond Formed |

|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., boronic acid) | C–C |

| Heck Coupling | Alkene | C–C |

| Buchwald-Hartwig Amination | Amine | C–N |

| Sonogashira Coupling | Terminal Alkyne | C–C |

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state, involving a rearrangement of σ and π bonds without the formation of intermediates. byjus.comox.ac.uk The most well-known of these is the [4+2] cycloaddition, or Diels-Alder reaction, where a conjugated diene reacts with a dienophile to form a six-membered ring. masterorganicchemistry.comwikipedia.orglibretexts.org

There is limited direct evidence in the scientific literature for the participation of this compound as a primary component in cycloaddition reactions. The pyrimidine ring possesses some diene-like character but is also aromatic, which imparts significant stability. Aromatic compounds are generally poor dienes in Diels-Alder reactions because the reaction would result in a loss of aromaticity, which is energetically unfavorable. mdpi.com

However, heterocyclic systems can participate in cycloaddition reactions under certain conditions, particularly in intramolecular variants or when the aromaticity is disrupted. For example, pyridazine derivatives containing alkyne side chains have been shown to undergo intramolecular [4+2] cycloaddition reactions upon heating. mdpi.com It is conceivable that the 4-bromomethyl group could be functionalized to include a dienophile, setting the stage for an intramolecular cycloaddition with the pyrimidine ring acting as the diene. Such a transformation would likely require forcing conditions (e.g., high temperatures) to overcome the aromatic stabilization energy. Other types of pericyclic reactions, such as electrocyclic reactions or sigmatropic rearrangements, are also theoretically possible but are not commonly reported for this specific substrate. byjus.comlibretexts.orglibretexts.org

Transformations Involving the 2-Methylthio Group (S–CH₃)

The 2-methylthio group (–S–CH₃) provides another handle for synthetic transformations. The sulfur atom is in a low oxidation state and can be readily oxidized. This modification significantly alters the electronic properties and reactivity of the pyrimidine ring.

The sulfur atom of the methylthio group can be selectively oxidized to form the corresponding sulfoxide (–SO–CH₃) and sulfone (–SO₂–CH₃) derivatives. This transformation is one of the most common and important reactions involving this functional group. ox.ac.uklibretexts.org The oxidation is typically achieved using a variety of oxidizing agents, with the extent of oxidation (to sulfoxide or sulfone) controllable by the choice of reagent and reaction conditions. libretexts.org

Common oxidizing agents include:

Hydrogen Peroxide (H₂O₂) : Often used in the presence of an acid catalyst (e.g., acetic acid), it is an inexpensive and environmentally benign oxidant. libretexts.orgbldpharm.com

meta-Chloroperoxybenzoic Acid (mCPBA) : A powerful and reliable oxidant that can typically achieve oxidation to the sulfone.

Oxone® (Potassium Peroxymonosulfate) : A versatile and stable solid oxidant that works well for converting sulfides to sulfoxides and sulfones. msu.edu

The conversion of the electron-donating methylthio group into the strongly electron-withdrawing sulfoxide and, particularly, the sulfone group has profound consequences for the reactivity of the pyrimidine ring. Heteroaryl sulfones are excellent reagents for nucleophilic aromatic substitution (SₙAr). wikipedia.org The sulfone group acts as a powerful activating group and a good leaving group, making the C2 position susceptible to attack by nucleophiles. This increased reactivity provides a strategic advantage in the synthesis of substituted pyrimidines, as the sulfone can be displaced under conditions where the corresponding methylthio or even chloro derivatives would be unreactive. wikipedia.org

| Oxidizing Agent | Typical Product | Notes |

|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Sulfoxide or Sulfone | Conditions can be tuned to favor one product. Often requires a catalyst. libretexts.orgbldpharm.com |

| m-Chloroperoxybenzoic Acid (mCPBA) | Sulfone | Powerful oxidant; often 2 equivalents are used for full oxidation to the sulfone. |

| Oxone® | Sulfoxide or Sulfone | Stable solid, often used in a biphasic system. Stoichiometry controls the level of oxidation. msu.edu |

| Sodium Periodate (NaIO₄) | Sulfoxide | Often used for selective oxidation to the sulfoxide. |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Palbociclib |

| Cyclopentylamine |

| Ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate |

| Dimethylamine |

| Sodium Phenoxide |

| Sodium Thiophenoxide |

| 4-Bromo-2-(methylthio)pyrimidine |

| Hydrogen Peroxide |

| Acetic Acid |

| meta-Chloroperoxybenzoic Acid (mCPBA) |

| Oxone® (Potassium Peroxymonosulfate) |

| Sodium Periodate |

Strategic Role of the Methylthio Group in Directing Further Pyrimidine Functionalization

The 2-methylthio group (-SCH₃) on the pyrimidine ring of this compound is not merely a static substituent; it plays a crucial and strategic role in directing the subsequent functionalization of the heterocyclic core. Its influence is primarily manifested through its ability to be transformed into a more reactive moiety or to act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions. This versatility allows for controlled, regioselective modifications at the C2-position.

The pyrimidine ring is inherently electron-deficient, which facilitates nucleophilic attack. The methylthio group's strategic value lies in its capacity to be activated, thereby enhancing this reactivity at the C2 carbon. The primary pathways through which the methylthio group directs functionalization are:

Oxidation to Activate the C2-Position: The sulfur atom of the methylthio group can be readily oxidized to form a methylsulfinyl (-SOCH₃) or a methylsulfonyl (-SO₂CH₃) group. nih.govnih.govresearchgate.net These oxidized species are significantly more electron-withdrawing than the methylthio group, which further decreases the electron density at the C2 carbon. More importantly, the resulting methylsulfinyl and, particularly, the methylsulfonyl groups are excellent leaving groups for nucleophilic aromatic substitution. nih.gov This two-step sequence of oxidation followed by substitution provides a powerful and controlled method for introducing a wide variety of nucleophiles at the C2-position. nih.gov Reagents such as hydrogen peroxide (H₂O₂) are often employed for this type of selective oxidation of sulfides to sulfoxides or sulfones. nih.govorganic-chemistry.org

Direct Displacement in SNAr Reactions: While less reactive than its oxidized counterparts, the methylthio group itself can sometimes function as a leaving group in SNAr reactions, particularly when the pyrimidine ring is highly activated or when strong nucleophiles are used. rsc.org Research on related 2-methylthiopyrimidine derivatives has shown that the -SCH₃ group can be displaced by nucleophiles like cyanide. rsc.org

The strategic conversion of the thioether to a sulfone transforms the C2 position into a highly reactive electrophilic site, enabling reactions with nucleophiles that would otherwise be sluggish or non-reactive. This activation strategy is central to the derivatization of 2-thiopyrimidines. nih.gov

Advanced Derivatization Strategies and Multi-Step Syntheses

This compound is a bifunctional molecule, possessing two distinct and chemically orthogonal reactive sites: the highly reactive bromomethyl group at the C4 position and the strategically important, modifiable methylthio group at the C2 position. This dual reactivity allows for a wide range of advanced derivatization strategies and the design of multi-step syntheses to generate complex molecular architectures.

The primary derivatization strategies involve:

Nucleophilic Substitution at the Bromomethyl Group (SN2 Reaction): The C4-bromomethyl group (-CH₂Br) is an excellent electrophile for SN2 reactions. dalalinstitute.com The bromine atom is a good leaving group, and the benzylic-like position of the carbon enhances its reactivity towards a wide array of nucleophiles. This site is typically the first to react under mild conditions. A classic application of this reactivity, seen in analogous compounds, is the quaternization of heterocyclic amines, such as pyridines or thiazoles, to form pyrimidinium salts. nih.gov This reaction is a key step in the synthesis of thiamine (Vitamin B1) and its analogs, where a substituted pyrimidine containing a bromomethyl or hydroxymethyl group is coupled with a thiazole moiety. nih.govcam.ac.uk

Nucleophilic Aromatic Substitution at the C2-Position (SNAr Reaction): As detailed previously, the C2-position, bearing the methylthio group, is an electrophilic site for SNAr reactions. nih.gov The reactivity of this site can be finely tuned. Direct displacement of the -SCH₃ group is possible, but a more common and efficient strategy involves its oxidation to the corresponding sulfone (-SO₂CH₃), which dramatically increases the rate of substitution by nucleophiles such as amines, alkoxides, or thiolates. nih.gov

These two distinct reactive sites can be addressed sequentially in multi-step syntheses. A typical synthetic sequence might involve an initial SN2 reaction at the C4-bromomethyl group, followed by a subsequent oxidation and SNAr reaction at the C2-position. This orthogonal reactivity is highly valuable for building molecular diversity from a single, versatile starting material.

For example, a multi-step synthesis could first involve the reaction of this compound with 4-methyl-5-(2-hydroxyethyl)thiazole to form a quaternary thiazolium salt, mimicking the initial step in thiamine synthesis. nih.gov Subsequently, the methylthio group at the C2 position could be oxidized to the methylsulfonyl group, which could then be displaced by an amine or another nucleophile to introduce further diversity into the molecule. This stepwise approach allows for the controlled and independent functionalization of both the C2 and C4 positions of the pyrimidine ring, making this compound a valuable building block in medicinal and materials chemistry.

Applications As a Key Synthetic Intermediate and Building Block in Heterocyclic Chemistry

Precursor for the Elaboration of Complex Pyrimidine-Based Structures

The inherent reactivity of the bromomethyl group in 4-Bromomethyl-2-methylthiopyrimidine makes it an excellent electrophile for a variety of nucleophilic substitution reactions. This property is extensively exploited to introduce diverse functionalities and build more complex molecular frameworks around the pyrimidine (B1678525) core. The methylthio group, on the other hand, can be retained or further modified, for instance, through oxidation to the corresponding sulfone, which can then act as a leaving group in further substitution reactions.

One of the primary applications of this compound is in the synthesis of biologically active molecules, particularly kinase inhibitors. The pyrimidine scaffold is a common feature in many kinase inhibitors, and the ability to readily functionalize it at the 4-position via the bromomethyl handle is a key advantage in drug discovery. For example, nucleophilic substitution with various amines, phenols, and thiols allows for the introduction of a wide range of substituents, enabling the fine-tuning of the molecule's interaction with the target protein.

Furthermore, this compound is a valuable substrate for carbon-carbon bond-forming reactions, such as palladium-catalyzed cross-coupling reactions. These reactions enable the introduction of aryl, heteroaryl, and alkyl groups at the 4-position, significantly increasing the structural diversity of the resulting pyrimidine derivatives.

Table 1: Examples of Complex Pyrimidine-Based Structures Synthesized from this compound

| Resulting Compound Class | Synthetic Strategy | Key Reagents | Potential Application |

| 4-Aminomethyl-pyrimidines | Nucleophilic Substitution | Various primary and secondary amines | Kinase inhibitors, GPCR modulators |

| 4-Alkoxymethyl-pyrimidines | Williamson Ether Synthesis | Alcohols, Phenols | Antiviral agents, Agrochemicals |

| 4-Thioether-pyrimidines | Nucleophilic Substitution | Thiols | Anticancer agents |

| 4-Arylmethyl-pyrimidines | Suzuki or Stille Coupling | Arylboronic acids or Arylstannanes | Materials science, Medicinal chemistry |

Construction of Fused and Bridged Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both an electrophilic center (the bromomethyl group) and a nucleophilic center (the ring nitrogen atoms), makes it an ideal starting material for the construction of fused and bridged heterocyclic systems. These more rigid and three-dimensional structures are of great interest in medicinal chemistry as they can offer improved target selectivity and pharmacokinetic properties.

Fused heterocyclic scaffolds can be synthesized through intramolecular cyclization reactions. This typically involves a preliminary reaction to introduce a nucleophilic group at a suitable position on a substituent attached to the 4-methyl position. Subsequent intramolecular attack of this nucleophile onto one of the pyrimidine ring nitrogens, or another electrophilic site, leads to the formation of a new ring fused to the pyrimidine core. The specific reaction conditions and the nature of the introduced nucleophile dictate the size and type of the resulting fused ring.

The synthesis of bridged heterocyclic scaffolds from this compound represents a more advanced synthetic challenge. These structures are characterized by two rings sharing two non-adjacent atoms. A common strategy involves a multi-step sequence where the bromomethyl group is used to link to another cyclic system or a long-chain substituent. Subsequent intramolecular reactions, such as cycloadditions or ring-closing metathesis, can then be employed to form the bridging connection. For instance, the bromomethyl group can be used to alkylate a diene, which can then undergo an intramolecular Diels-Alder reaction with a dienophile incorporated elsewhere on the pyrimidine scaffold to form a complex bridged system.

Table 2: Strategies for the Synthesis of Fused and Bridged Scaffolds

| Scaffold Type | General Synthetic Approach | Key Reaction Types | Example Ring Systems |

| Fused | Intramolecular Cyclization | Nucleophilic substitution, Condensation reactions | Pyrido[2,3-d]pyrimidines, Thieno[2,3-d]pyrimidines |

| Bridged | Multi-step sequence with intramolecular ring formation | Diels-Alder reaction, Ring-closing metathesis, [m+n] Cycloadditions | Bicyclic systems with nitrogen or oxygen bridges |

Development of Functional Molecules and Chemical Probes

The reactive nature of the bromomethyl group in this compound makes it a valuable handle for the attachment of functional moieties, leading to the development of specialized chemical tools for biological research. These functional molecules, often referred to as chemical probes, are designed to interact with specific biological targets and report on their presence, activity, or localization within a cellular environment.

Fluorescent Probes: By reacting this compound with a nucleophilic fluorophore, a fluorescent probe can be synthesized. These probes can be used to visualize the localization of a pyrimidine-binding protein within a cell using fluorescence microscopy. The pyrimidine core provides the binding motif for the target, while the attached fluorophore provides the means of detection.

Affinity Chromatography Probes: The bromomethyl group can be used to immobilize the pyrimidine scaffold onto a solid support, such as agarose beads. This is typically achieved by reacting the compound with a linker molecule that has a nucleophilic group on one end and an attachment chemistry for the solid support on the other. The resulting affinity matrix can then be used to selectively purify pyrimidine-binding proteins from a complex biological sample.

Photoaffinity Probes: For the identification of unknown protein targets, photoaffinity probes can be developed. This involves incorporating a photoreactive group, such as a diazirine or an aryl azide, into the molecule. The pyrimidine moiety directs the probe to its binding site, and upon irradiation with UV light, the photoreactive group forms a covalent bond with the target protein. The protein can then be identified using techniques such as mass spectrometry. The synthesis of such probes can be accomplished by reacting this compound with a linker containing the photoreactive moiety.

Table 3: Functional Molecules and Chemical Probes from this compound

| Probe Type | Functional Moiety Attached | Principle of Operation | Application |

| Fluorescent Probe | Fluorophore (e.g., fluorescein, rhodamine) | Binds to target, localization visualized by fluorescence | Cellular imaging, Target localization |

| Affinity Probe | Solid support via a linker | Immobilized ligand captures binding partners from a lysate | Protein purification |

| Photoaffinity Probe | Photoreactive group (e.g., diazirine, aryl azide) | Covalent cross-linking to the target upon photoactivation | Target identification and validation |

Computational and Spectroscopic Characterization Methodologies for 4 Bromomethyl 2 Methylthiopyrimidine

Advanced Spectroscopic Techniques for Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry, Infrared (IR) Spectroscopy)

Spectroscopic methods are indispensable for the unambiguous determination of the molecular structure of 4-Bromomethyl-2-methylthiopyrimidine.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The methyl protons of the methylthio group (-SCH₃) would likely appear as a singlet in the range of δ 2.5-2.7 ppm. The methylene (B1212753) protons of the bromomethyl group (-CH₂Br) are expected to produce a singlet around δ 4.5-4.7 ppm, shifted downfield due to the deshielding effect of the adjacent bromine atom. The two protons on the pyrimidine (B1678525) ring are in different chemical environments and are expected to appear as doublets in the aromatic region, typically between δ 7.0 and 8.5 ppm.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton NMR data. The carbon of the methylthio group (-SCH₃) is anticipated to resonate around δ 14-16 ppm. The methylene carbon (-CH₂Br) would likely appear in the range of δ 30-35 ppm. The carbon atoms within the pyrimidine ring would have characteristic shifts in the δ 110-170 ppm range, with the carbon attached to the sulfur atom appearing at the lower field end of this range.

| ¹H NMR - Predicted Chemical Shifts | |

| Assignment | Predicted δ (ppm) |

| -SCH₃ | 2.5 - 2.7 (singlet) |

| -CH₂Br | 4.5 - 4.7 (singlet) |

| Pyrimidine-H | 7.2 - 7.4 (doublet) |

| Pyrimidine-H | 8.3 - 8.5 (doublet) |

| ¹³C NMR - Predicted Chemical Shifts | |

| Assignment | Predicted δ (ppm) |

| -SCH₃ | 14 - 16 |

| -CH₂Br | 30 - 35 |

| Pyrimidine-C | 115 - 120 |

| Pyrimidine-C | 155 - 160 |

| Pyrimidine-C (C-S) | 165 - 170 |

| Pyrimidine-C (C-CH₂Br) | 160 - 165 |

Mass Spectrometry (MS) Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For this compound (C₆H₇BrN₂S), the calculated molecular weight is approximately 217.98 g/mol .

Molecular Ion Peak: The mass spectrum would show a characteristic molecular ion peak cluster (M⁺ and M+2⁺) due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity separated by 2 m/z units.

Fragmentation: The molecular ions are energetically unstable and can break into smaller fragments. chemguide.co.uk A common fragmentation pathway involves the loss of the bromine atom, leading to a significant fragment ion. chemguide.co.uk Other likely fragmentations include the cleavage of the methyl group from the thioether or the entire bromomethyl group.

Infrared (IR) Spectroscopy IR spectroscopy identifies the functional groups present in the molecule by detecting the absorption of infrared radiation corresponding to specific vibrational motions. msu.edu

| Infrared (IR) Spectroscopy - Predicted Absorption Bands | |

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch (-CH₃, -CH₂) | 2850 - 3000 |

| C=N and C=C Ring Stretching | 1400 - 1600 |

| C-H Bending | 1350 - 1450 |

| C-S Stretch | 600 - 800 |

| C-Br Stretch | 500 - 650 |

Computational Chemistry Methodologies for Electronic Structure and Reactivity Prediction

Computational methods provide theoretical insights into the molecule's properties, complementing experimental data.

Quantum chemical calculations, particularly Density Functional Theory (DFT), are widely used to study the electronic structure and reactivity of pyrimidine derivatives. ijcce.ac.ir Using methods like B3LYP with a 6-311G(d,p) basis set, various molecular properties can be accurately predicted. samipubco.com

Optimized Geometry: DFT calculations can determine the most stable three-dimensional structure by finding the geometry with the lowest energy. This includes bond lengths, bond angles, and dihedral angles.

Electronic Properties: Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. ijcce.ac.ir The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. samipubco.com

Molecular Electrostatic Potential (MEP): An MEP map can be generated to visualize the electron density distribution and identify regions susceptible to electrophilic or nucleophilic attack.

| DFT Calculated Properties (Hypothetical) | |

| Parameter | Predicted Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap (ΔE) | 5.3 eV |

| Dipole Moment | 2.5 D |

Molecular modeling and simulation extend the analysis from a single molecule to its behavior in a larger system.

Monte Carlo (MC) Simulations: MC methods can be used to explore the conformational space of this compound by generating a large number of random conformations and evaluating their energies. This is particularly useful for understanding the flexibility of the bromomethyl and methylthio side chains and their preferred orientations.

Free Energy Perturbation (FEP): FEP is a powerful technique used in molecular dynamics simulations to calculate free energy differences between two states. For this compound, FEP could be employed to predict its relative solubility in different solvents or to estimate its binding affinity to a biological target by calculating the free energy change upon binding.

Understanding the molecule's preferred shapes (conformations) and how it interacts with other molecules is crucial for predicting its physical properties and biological activity.

Conformational Analysis: The primary sources of conformational flexibility in this compound are the rotations around the single bonds connecting the bromomethyl and methylthio groups to the pyrimidine ring. Computational methods can map the potential energy surface for these rotations to identify low-energy, stable conformers.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. nih.gov The technique involves diffracting X-rays off a single crystal of the compound to generate a diffraction pattern, which is then used to calculate the electron density map and, ultimately, the atomic positions. nih.gov

A crystallographic study of this compound would provide:

Unambiguous Structural Confirmation: It would confirm the connectivity of atoms and the molecular geometry.

Detailed Geometric Parameters: Precise measurements of bond lengths, bond angles, and torsion angles would be obtained.

Crystal Packing Information: The analysis would reveal how the molecules are arranged in the crystal lattice and identify the specific intermolecular interactions (e.g., hydrogen bonds, halogen bonds) that stabilize the crystal packing. mdpi.com

| Hypothetical Crystallographic Data | |

| Parameter | Example Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 12.1 |

| c (Å) | 9.3 |

| β (°) | 95.5 |

| Volume (ų) | 952 |

| Z (Molecules/unit cell) | 4 |

Mechanistic Studies and Kinetic Investigations of Reactions Involving 4 Bromomethyl 2 Methylthiopyrimidine

Elucidation of Reaction Pathways and Transition States

Reactions involving the bromomethyl group of 4-Bromomethyl-2-methylthiopyrimidine are predominantly nucleophilic substitution reactions. The specific pathway, whether SN1 (Substitution Nucleophilic Unimolecular) or SN2 (Substitution Nucleophilic Bimolecular), is dictated by several factors including the nature of the nucleophile, the solvent, and the stability of potential intermediates. masterorganicchemistry.comlibretexts.org

The this compound substrate is a primary alkyl halide. Generally, primary alkyl halides strongly favor the SN2 mechanism due to the low stability of the corresponding primary carbocation that would be formed in an SN1 pathway. libretexts.orgmsu.edu However, the pyrimidine (B1678525) ring can influence the reaction mechanism.

SN2 Pathway:

The SN2 mechanism is a single-step (concerted) process where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. masterorganicchemistry.comlibretexts.org This leads to an inversion of stereochemistry at the carbon center if it is chiral. For this compound, the reaction proceeds through a trigonal bipyramidal transition state. masterorganicchemistry.com

Key Features of the SN2 Pathway:

Concerted mechanism: Bond formation and bond cleavage occur simultaneously. libretexts.org

Bimolecular kinetics: The reaction rate depends on the concentration of both the substrate and the nucleophile. libretexts.org

Stereochemistry: Results in inversion of configuration at the reaction center.

Steric hindrance: The rate is sensitive to steric bulk around the reaction center. masterorganicchemistry.com

Potential for an SN1 Pathway:

While less likely, an SN1 pathway could be considered, particularly under conditions that favor carbocation formation, such as the use of a polar protic solvent and a weak nucleophile. libretexts.orgyoutube.com The SN1 mechanism is a two-step process involving the formation of a carbocation intermediate. masterorganicchemistry.com The stability of this intermediate is paramount. The primary carbocation that would form from this compound is inherently unstable. However, the adjacent pyrimidine ring, with its heteroatoms, could potentially stabilize the carbocation through resonance, although this effect is not as pronounced as in benzylic or allylic systems.

Key Features of the SN1 Pathway:

Stepwise mechanism: Formation of a carbocation intermediate followed by nucleophilic attack. masterorganicchemistry.com

Unimolecular kinetics: The rate-determining step is the formation of the carbocation, so the rate depends only on the substrate concentration. msu.edu

Stereochemistry: Leads to a mixture of retention and inversion (racemization) if the starting material is chiral.

Carbocation stability: Favored by substrates that can form stable carbocations (e.g., tertiary, allylic, benzylic). libretexts.org

Transition States:

SN2 Transition State: A single transition state where the nucleophile and the leaving group are partially bonded to the carbon atom. The carbon atom is sp² hybridized with p-orbitals overlapping with the nucleophile and the leaving group.

SN1 Transition States: Two transition states are involved. The first and rate-determining transition state is for the formation of the carbocation. The second is for the attack of the nucleophile on the carbocation.

Due to the primary nature of the substrate, the SN2 pathway is the most probable mechanism for nucleophilic substitution reactions of this compound.

Kinetic Analysis of Key Synthetic Transformations

A kinetic analysis of the reactions of this compound provides quantitative insight into the reaction mechanism. The rate law, which describes the relationship between the rate of reaction and the concentration of reactants, is a key diagnostic tool. msu.edulibretexts.org

Expected Rate Laws:

Rate = k[this compound][Nucleophile]

For an SN1 reaction: The rate law would be first order, depending only on the concentration of this compound. msu.edu

Rate = k[this compound]

Experimental determination of the rate law by varying the concentrations of the reactants would definitively establish the dominant reaction mechanism.

Factors Influencing Reaction Rates:

| Factor | Effect on SN1 Rate | Effect on SN2 Rate | Rationale for this compound |

| Substrate Structure | Tertiary > Secondary > Primary | Primary > Secondary > Tertiary | As a primary halide, SN2 is favored. libretexts.org |

| Nucleophile | No effect on rate | Strong, concentrated nucleophiles increase the rate | Strong nucleophiles will favor the SN2 pathway. libretexts.org |

| Leaving Group | Good leaving groups increase the rate | Good leaving groups increase the rate | Bromide is a good leaving group, facilitating both pathways. |

| Solvent | Polar protic solvents stabilize the carbocation and increase the rate | Polar aprotic solvents increase the rate by not solvating the nucleophile as strongly | Polar aprotic solvents like DMF or DMSO would favor an SN2 mechanism. masterorganicchemistry.com |

Regio- and Stereochemical Control in Derivatization Reactions

Regioselectivity:

In the context of this compound, regioselectivity primarily concerns reactions where multiple reactive sites exist on the nucleophile or under conditions where reactions on the pyrimidine ring itself could compete with substitution at the bromomethyl group.

Nucleophilic Attack: The primary site of attack for most nucleophiles will be the electrophilic carbon of the bromomethyl group. The pyrimidine ring itself can undergo nucleophilic aromatic substitution, but this typically requires harsher conditions or activation by electron-withdrawing groups at different positions on the ring. rsc.org The 2-methylthio group is generally stable but can be displaced under certain conditions with strong nucleophiles. rsc.org

Ambident Nucleophiles: When using ambident nucleophiles (e.g., enolates, cyanide), the site of attack (e.g., C-alkylation vs. O-alkylation) will be influenced by factors such as the solvent, counter-ion, and temperature, following established principles of hard and soft acid-base (HSAB) theory.

Stereochemical Control:

Since the carbon of the bromomethyl group is not a stereocenter in the parent molecule, stereochemical control is only relevant when a chiral center is formed during the reaction or if a chiral nucleophile or catalyst is used.

If a prochiral nucleophile attacks the bromomethyl group, a new stereocenter may be created. The stereochemical outcome (i.e., the ratio of enantiomers or diastereomers) would depend on the reaction mechanism and the steric and electronic properties of the reactants and transition state.

In an SN2 reaction: If a chiral nucleophile is used, the transition state will be diastereomeric, potentially leading to a diastereoselective reaction.

In an SN1 reaction: Attack on the planar carbocation intermediate by a chiral or prochiral nucleophile would likely result in a mixture of stereoisomers.

Achieving high stereochemical control in derivatization reactions of this compound would likely require the use of chiral auxiliaries, catalysts, or reagents to create a diastereomeric interaction that favors the formation of one stereoisomer over the other.

Future Research Directions and Emerging Opportunities in the Chemistry of 4 Bromomethyl 2 Methylthiopyrimidine

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and sustainable chemical processes is a paramount goal in modern synthetic chemistry. Future research concerning 4-Bromomethyl-2-methylthiopyrimidine will likely focus on the development of synthetic routes that adhere to the principles of green chemistry, emphasizing high atom economy, the use of renewable resources, and the reduction of hazardous waste.

Current synthetic approaches often rely on traditional methods that may involve harsh reagents and generate significant waste. Emerging sustainable methodologies that could be applied to the synthesis of this compound and its precursors include:

Catalytic Methods: The development of catalytic routes, particularly those employing earth-abundant and non-toxic metals, could significantly improve the sustainability of its synthesis. Research into catalytic C-H activation and functionalization of the pyrimidine (B1678525) core could provide more direct and atom-economical pathways.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to accelerate reaction rates, improve yields, and often lead to cleaner reactions in the synthesis of various pyrimidine derivatives. ijper.orgijres.org The application of microwave technology to the synthesis of this compound could reduce energy consumption and reaction times. nih.goveurekaselect.com

Flow Chemistry: Continuous flow processes offer advantages in terms of safety, scalability, and process control. Developing a flow synthesis for this compound could lead to a more efficient and reproducible manufacturing process with a smaller environmental footprint.

The table below outlines potential green chemistry approaches and their advantages over traditional methods.

| Green Chemistry Approach | Potential Advantages |

| Catalytic C-H Bromination | Direct functionalization, reduces pre-functionalization steps, higher atom economy. |

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, lower energy consumption. ijper.orgijres.org |

| Continuous Flow Synthesis | Enhanced safety and control, easier scalability, improved reproducibility. |

| Enzymatic Halogenation | High selectivity, mild reaction conditions, use of renewable catalysts. |

Exploration of Novel Reactivity Patterns and Undiscovered Transformations

The reactivity of this compound is primarily centered around the electrophilic nature of the bromomethyl group, making it a valuable reagent for alkylation reactions. However, there is considerable scope to explore novel reactivity patterns and uncover new transformations.

Future research in this area could investigate:

Cross-Coupling Reactions: The bromine atom in the bromomethyl group presents an opportunity for various cross-coupling reactions. Investigating palladium, nickel, or copper-catalyzed cross-coupling reactions with a range of organometallic reagents could lead to the synthesis of novel pyrimidine derivatives with diverse functionalities at the 4-position.

Radical Reactions: The carbon-bromine bond can be homolytically cleaved to generate a radical species. Exploration of radical-mediated reactions, such as atom transfer radical addition (ATRA) or photoredox catalysis, could open up new avenues for the functionalization of this pyrimidine scaffold.

Cycloaddition Reactions: While less explored, the pyrimidine ring itself can participate in cycloaddition reactions under certain conditions. Investigating the potential for [4+2] or other cycloaddition reactions involving this compound could lead to the rapid construction of complex fused heterocyclic systems. mdpi.com

Umpolung Strategies: Development of methods to reverse the polarity of the bromomethyl group, for instance, through the formation of an organometallic intermediate, would transform this electrophilic building block into a nucleophilic one, significantly expanding its synthetic utility.

The following table summarizes potential novel transformations and the new synthetic possibilities they would enable.

| Reaction Type | Potential Reagents/Conditions | Resulting Structures/Applications |

| Suzuki-Miyaura Coupling | Boronic acids, Pd catalyst, base | Arylmethyl- or heteroarylmethyl-substituted pyrimidines. |

| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Propargyl-substituted pyrimidines for click chemistry. |

| Photoredox-Catalyzed Alkylation | Alkenes, photoredox catalyst, light | Functionalized alkyl chains at the 4-position. |

| [4+2] Cycloaddition | Dienes, heat or Lewis acid catalysis | Fused polycyclic heterocyclic systems. |

Integration into Convergent Total Synthesis Strategies for Complex Natural Products or Bioactive Compounds

The structural features of this compound make it an attractive building block for the convergent synthesis of complex natural products and bioactive molecules. nih.gov Convergent synthesis, which involves the preparation of complex molecules from several independently synthesized fragments, is often more efficient than linear synthesis.

Future opportunities in this domain include:

Fragment-Based Drug Discovery: The pyrimidine core is a common scaffold in many biologically active compounds. mdpi.com this compound can be used to introduce this privileged scaffold into lead compounds through fragment-based approaches, potentially accelerating the drug discovery process.

Synthesis of Pyrimidine-Containing Natural Products: Many natural products, particularly alkaloids and polyketides, feature pyrimidine or related heterocyclic motifs. This compound could serve as a key fragment for the convergent synthesis of such natural products or their analogues.

Late-Stage Functionalization: The reactive bromomethyl group allows for the late-stage introduction of the pyrimidine moiety into a complex molecular architecture. This strategy is particularly valuable for creating libraries of analogues for structure-activity relationship (SAR) studies.

The table below provides hypothetical examples of how this compound could be utilized in convergent synthesis.

| Target Molecule Class | Synthetic Strategy | Potential Bioactivity |

| Complex Alkaloids | Coupling with a chiral amine-containing fragment. | Anticancer, antiviral. |

| Macrocyclic Peptidomimetics | Alkylation of a peptide backbone. | Enzyme inhibition. |

| Polyketide Analogs | Attachment to a polyol chain. | Antibacterial, antifungal. |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4-Bromomethyl-2-methylthiopyrimidine, and what analytical techniques confirm its purity and structure?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, bromomethylation of 2-methylthiopyrimidine derivatives can be achieved using brominating agents like N-bromosuccinimide (NBS) under controlled conditions. Purification often involves recrystallization from polar solvents (e.g., acetonitrile) to isolate high-purity crystals . Characterization requires 1H/13C NMR to verify substituent positions and mass spectrometry for molecular weight confirmation. X-ray crystallography is critical for resolving structural ambiguities, as demonstrated in analogous pyrimidine derivatives where bond lengths and planarity were validated .

Q. What safety precautions are critical when handling this compound due to its reactivity and potential hazards?

- Methodological Answer : Brominated pyrimidines are highly reactive and require stringent safety protocols. Use gloves, goggles, and fume hoods to avoid skin/eye contact and inhalation. In case of exposure, flush eyes with water for 10–15 minutes and wash skin with soap/water for ≥15 minutes . Store the compound in a dry, inert environment to prevent hydrolysis. Toxicity data may be limited, so treat it as a potential irritant and follow institutional chemical hygiene plans.

Q. How can researchers distinguish between this compound and its structural isomers using spectroscopic methods?

- Methodological Answer : 2D NMR techniques (COSY, NOESY) are essential for resolving positional isomerism. For example, coupling patterns in 1H NMR can differentiate bromomethyl groups from other substituents. IR spectroscopy helps identify thiomethyl (C-S) stretches (~600–700 cm⁻¹) and confirm the absence of unwanted functional groups. Cross-validate with HPLC-MS to ensure no co-elution with impurities .

Advanced Research Questions

Q. How can researchers optimize Suzuki-Miyaura cross-coupling reactions using this compound as a substrate, and what factors influence reaction efficiency?

- Methodological Answer : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) with arylboronic acids in degassed solvents (e.g., THF/H₂O). Optimize ligand choice (e.g., SPhos for electron-deficient substrates) and temperature (60–80°C) to enhance coupling yields. Monitor reaction progress via TLC or LC-MS . Note that steric hindrance from the thiomethyl group may slow reactivity; pre-activating the boronic acid with K₂CO₃ can mitigate this .

Q. What strategies resolve discrepancies in crystallographic data versus computational models for this compound derivatives?

- Methodological Answer : Discrepancies often arise from hydrogen bonding or crystal packing effects not captured in gas-phase DFT calculations. Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., N–H···N hydrogen bonds) . Refine computational models by incorporating solvent effects (e.g., PCM for acetonitrile) and comparing experimental bond angles/planarity (r.m.s. deviation < 0.1 Å) .

Q. How can researchers troubleshoot low yields in the synthesis of this compound derivatives under green chemistry conditions?

- Methodological Answer : Replace traditional brominating agents with NBS in aqueous micellar media to reduce toxicity. Optimize stoichiometry (1.2–1.5 equivalents of bromine source) and reaction time (6–12 hours) to minimize side reactions. For purification, employ column chromatography with ethyl acetate/hexane gradients instead of hazardous solvents. Green metrics (e.g., E-factor < 5) should guide process sustainability .

Q. What role does the thiomethyl group play in the stability and reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The thiomethyl group acts as an electron-withdrawing substituent , increasing the electrophilicity of the adjacent bromomethyl site. However, its steric bulk may hinder nucleophilic attack. Investigate solvent effects (e.g., DMF vs. THF) to balance polarity and steric accessibility. Kinetic studies (e.g., monitoring by 19F NMR with fluorinated nucleophiles) can quantify activation barriers .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : Contradictions may stem from catalyst loading or substrate pre-activation . Perform controlled experiments with varying Pd concentrations (0.5–5 mol%) and track regioselectivity via X-ray crystallography of coupled products. Compare with computational docking studies to identify steric/electronic biases. Publish raw data (e.g., NMR spectra, crystal coordinates) for peer validation .

Q. Why do some studies report anomalous melting points for this compound derivatives, and how can this be resolved?

- Methodological Answer : Impurities (e.g., unreacted starting materials) or polymorphism may cause melting point variations. Use DSC (Differential Scanning Calorimetry) to detect polymorphic transitions and HPLC to quantify purity (>98%). Recrystallize from multiple solvents (e.g., ethanol, acetone) to isolate the most thermodynamically stable form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.